REACTION_CXSMILES
|
C(OC([NH:8][C:9]1[CH:14]=[CH:13][C:12]([F:15])=[C:11]([O:16][CH3:17])[CH:10]=1)=O)(C)(C)C.[ClH:18]>O1CCOCC1>[ClH:18].[F:15][C:12]1[CH:13]=[CH:14][C:9]([NH2:8])=[CH:10][C:11]=1[O:16][CH3:17] |f:3.4|
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Name
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(tert-Butoxy)-N-(4-fluoro-3-methoxyphenyl)carboxamide
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Quantity
|
0.98 g
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Type
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reactant
|
Smiles
|
C(C)(C)(C)OC(=O)NC1=CC(=C(C=C1)F)OC
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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FILTRATION
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Details
|
The resulting precipitate was collected by filtration
|
Type
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WASH
|
Details
|
washed with dry ether
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.FC1=C(C=C(C=C1)N)OC
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |